Decanophenone, 10-fluoro-

Description

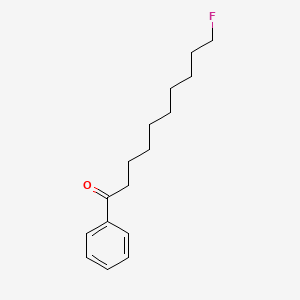

Decanophenone (CAS 6048-82-4), also known as 1-phenyl-1-decanone or capriphenone, is an aromatic ketone with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 g/mol . It is characterized by a phenyl group attached to a 10-carbon aliphatic chain terminating in a ketone group. The compound typically appears as a white to yellow solid with a purity ≥95% and is stored at 2–8°C for stability . Its primary applications include use as an internal standard in liquid chromatography (LC) for pesticide analysis (e.g., cyfluthrin quantification) and as a reference analyte in studies of chromatographic retention behavior .

Properties

CAS No. |

399-24-6 |

|---|---|

Molecular Formula |

C16H23FO |

Molecular Weight |

250.35 g/mol |

IUPAC Name |

10-fluoro-1-phenyldecan-1-one |

InChI |

InChI=1S/C16H23FO/c17-14-10-5-3-1-2-4-9-13-16(18)15-11-7-6-8-12-15/h6-8,11-12H,1-5,9-10,13-14H2 |

InChI Key |

ISJROFCZRRHNQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCCCF |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCCCF |

Appearance |

Solid powder |

Other CAS No. |

399-24-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decanophenone, 10-fluoro-; 9-Fluorononyl phenyl ketone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Decanophenone belongs to the alkyl aryl ketone family. Key structural analogues include:

Key Observations :

- Retention Behavior: Decanophenone exhibits intermediate retention strength in hydrophilic interaction liquid chromatography (HILIC), positioned between acetophenone (weak) and octanophenone (strong). This property is critical for optimizing separation protocols .

- Fluorination typically enhances metabolic stability and lipophilicity in pharmaceuticals, as seen in 10-fluoro pentacycline analogues .

Physicochemical Properties

- Chromatographic Performance: In HILIC, decanophenone's elution volume remains stable across varying ammonium acetate concentrations (e.g., 60%–90% MeCN), unlike ionic markers like KBr, which exhibit concentration-dependent elution . Under high-temperature LC conditions, decanophenone's retention time decreases linearly with temperature, a trend shared with other alkyl aryl ketones .

- Synthetic Accessibility: Decanophenone is synthesized via Friedel-Crafts acylation, while fluorinated analogues (e.g., 10-fluoro pentacyclines) require specialized reagents like N-fluorobenzenesulfonimide (NFSI) .

Functional Comparisons

- Analytical Chemistry: Decanophenone serves as a robust internal standard in LC due to its consistent retention and compatibility with acetonitrile-based mobile phases . Fluorinated compounds (e.g., perfluorooctanoic acid) are prioritized in environmental toxicology studies but differ significantly in structure and application from decanophenone .

- Biological Activity: Unlike 10-fluoro pentacyclines (which show antibacterial efficacy), decanophenone lacks documented bioactivity, highlighting the role of fluorine in modulating pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.